3-Chloro-6-(4-chlorophenyl)pyridazine
Overview
Description
3-Chloro-6-(4-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
3-Chloro-6-(4-chlorophenyl)pyridazine and its derivatives have been a focal point in the synthesis and structural characterization of heterocyclic compounds. These compounds are recognized for their versatile biological properties, including anti-tumor and anti-inflammatory activities. For instance, Hamdi Hamid Sallam et al. (2021) synthesized pyridazine derivatives, employing Density Functional Theory (DFT) calculations for theoretical and experimental structural comparisons. Their work involves crystal structure characterization and Hirshfeld surface analysis, highlighting the importance of pyridazine derivatives in medicinal chemistry due to their significant pharmaceutical applications (Hamdi Hamid Sallam et al., 2021).
Antimicrobial and Herbicidal Activities
The biological activity of this compound derivatives has been extensively studied, including their antimicrobial and herbicidal potentials. Xu et al. (2008) explored the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating their efficacy in herbicidal activities and the ability to inhibit chlorophyll at low concentrations, suggesting their application in agricultural chemistry (Han Xu et al., 2008).
Material Science Applications
In material science, derivatives of this compound have been utilized in the synthesis of polymers with unique properties. For example, Gang Zhang et al. (2013) developed polyamides containing heterocycles and high contents of thioether groups derived from pyridazine derivatives, exhibiting excellent optical properties and thermal stability, indicating their utility in the development of advanced materials (Gang Zhang et al., 2013).
Corrosion Inhibition
The chemical attributes of this compound derivatives also extend to corrosion inhibition. Research has shown that these compounds can serve as efficient corrosion inhibitors for metals, offering protection against electrochemical dissolution in corrosive environments. Motsie E. Mashuga et al. (2017) demonstrated the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic media, employing electrochemical, spectroscopic, and theoretical computational techniques to elucidate the mechanisms of action (Motsie E. Mashuga et al., 2017).
Mechanism of Action
Mode of Action
It is known that pyridazine derivatives, which include 3-chloro-6-(4-chlorophenyl)pyridazine, can exhibit a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been found to influence a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
3-chloro-6-(4-chlorophenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQKIDKGCMDXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482734 | |
Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-29-3 | |
Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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